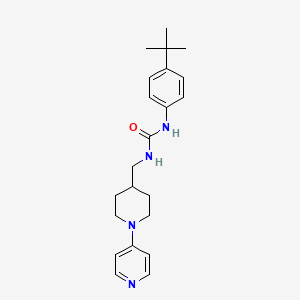

1-(4-(Tert-butyl)phenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea

Description

1-(4-(Tert-butyl)phenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea is a complex organic compound that features a tert-butyl group, a phenyl ring, a pyridinyl group, and a piperidinyl group

Properties

IUPAC Name |

1-(4-tert-butylphenyl)-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O/c1-22(2,3)18-4-6-19(7-5-18)25-21(27)24-16-17-10-14-26(15-11-17)20-8-12-23-13-9-20/h4-9,12-13,17H,10-11,14-16H2,1-3H3,(H2,24,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLWXDXZNHXJJEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-(Tert-butyl)phenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final product. The synthetic route may include:

Preparation of 4-(Tert-butyl)phenylamine: This can be achieved through the nitration of tert-butylbenzene followed by reduction.

Synthesis of 1-(Pyridin-4-yl)piperidine: This involves the reaction of pyridine with piperidine under specific conditions.

Formation of the Urea Derivative: The final step involves the reaction of 4-(tert-butyl)phenylamine with 1-(pyridin-4-yl)piperidine in the presence of a carbonyl source such as phosgene or triphosgene to form the urea linkage.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often utilizing flow chemistry techniques for better control and efficiency .

Chemical Reactions Analysis

1-(4-(Tert-butyl)phenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

Substitution: The phenyl and pyridinyl rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various electrophiles or nucleophiles for substitution reactions .

Scientific Research Applications

Synthesis of the Compound

The synthesis of 1-(4-(Tert-butyl)phenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea involves multiple steps that typically include the formation of the urea linkage through reaction with appropriate isocyanates. The tert-butyl and pyridine moieties are introduced to enhance solubility and biological activity. The synthetic routes often utilize common organic solvents and reagents, ensuring high yields and purity.

Antiproliferative Properties

Research has indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. In vitro studies have demonstrated that these compounds can inhibit cell growth and induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

For example, a study involving a series of urea derivatives showed that certain structural modifications led to enhanced antiproliferative effects against National Cancer Institute (NCI)-60 human cancer cell lines, indicating the importance of structural diversity in enhancing biological activity .

Cancer Treatment

Given the promising antiproliferative properties, there is significant interest in exploring this compound as a potential anticancer agent. Its efficacy against various cancer types suggests that it could be developed into a therapeutic agent for treating malignancies resistant to conventional therapies.

CNS Disorders

Preliminary studies also indicate that derivatives of this compound may have neuroprotective effects, suggesting potential applications in treating central nervous system disorders such as Alzheimer's disease and mild cognitive impairment . The ability to cross the blood-brain barrier due to its lipophilic nature may enhance its therapeutic profile in neuropharmacology.

Case Studies and Experimental Findings

Mechanism of Action

The mechanism of action of 1-(4-(Tert-butyl)phenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(4-(Tert-butyl)phenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea can be compared with other similar compounds, such as:

1-(4-(Tert-butyl)phenyl)-3-(pyridin-4-yl)urea: Lacks the piperidinyl group, which may affect its biological activity and chemical properties.

1-(4-(Tert-butyl)phenyl)-3-(piperidin-4-yl)urea:

1-(4-(Tert-butyl)phenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiourea: Contains a thiourea linkage instead of a urea linkage, which can influence its chemical stability and reactivity.

Biological Activity

1-(4-(Tert-butyl)phenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea, a compound featuring a urea moiety, has garnered attention due to its potential biological activities, particularly against various pathogens and its interactions with biological receptors. This article reviews the biological activity of this compound based on diverse research findings, including structure-activity relationships (SAR), in vitro studies, and case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molecular weight of approximately 357.49 g/mol. The presence of the tert-butyl group and the pyridinyl-piperidinyl substituents contribute to its lipophilicity and potential bioactivity.

Antimicrobial Activity

Recent studies have highlighted the compound's efficacy against Mycobacterium tuberculosis . In particular, it was part of a series of compounds evaluated for their ability to inhibit this pathogen, which is critical in tuberculosis treatment. The compound exhibited promising in vitro activity with a minimum inhibitory concentration (MIC) of approximately 2.0 µM, indicating significant antibacterial properties .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds reveal that modifications at specific positions can enhance or diminish biological activity:

- Substituents at the 4-position : The introduction of different substituents at this position significantly affected the MIC values. For instance, analogs with a 4-(p-tert-butylphenyl) group showed improved activity compared to others .

- Urea Linkage : The urea linkage appears crucial for maintaining activity against M. tuberculosis , as other linkages resulted in reduced efficacy .

Study on Anticancer Activity

In a notable study focusing on anticancer properties, derivatives similar to this compound were tested against various cancer cell lines. The results indicated that certain structural modifications could enhance cytotoxicity against glioblastoma cells, showcasing the potential for further development in cancer therapeutics .

In Vivo Studies

Animal model studies have been conducted to evaluate the pharmacokinetics and therapeutic efficacy of this compound. These studies confirmed that compounds with similar structures exhibited favorable absorption and distribution profiles, which are essential for effective treatment regimens .

Data Tables

| Compound | Target Pathogen | MIC (µM) | Notes |

|---|---|---|---|

| This compound | Mycobacterium tuberculosis | 2.0 | Significant antibacterial activity |

| Analog A | Mycobacterium tuberculosis | 6.3 | Baseline compound |

| Analog B | Mycobacterium tuberculosis | 6.8 | Similar structure with slight modification |

Q & A

Basic: What are the optimal synthetic routes for 1-(4-(tert-butyl)phenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea, and how can reaction conditions be optimized?

Answer:

The synthesis involves coupling a tert-butylphenyl isocyanate intermediate with a pyridinyl-piperidine methylamine derivative. Key steps include:

- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere for controlled reactivity .

- Catalysts : Triethylamine (TEA) or DMAP to enhance nucleophilic substitution efficiency.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity.

- Monitoring : Thin-layer chromatography (TLC) and HPLC for real-time reaction tracking .

Basic: How is the structural integrity of this compound validated in academic research?

Answer:

Characterization employs:

- NMR spectroscopy : and NMR to confirm tert-butyl (δ ~1.3 ppm), urea NH (δ ~5.8–6.2 ppm), and pyridine/piperidine ring protons .

- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H]+: 407.26; observed: 407.25) .

- X-ray crystallography (if crystalline): Resolves stereochemistry and hydrogen-bonding patterns .

Basic: What in vitro assays are recommended for initial biological screening?

Answer:

Prioritize assays aligned with urea derivatives' known activities:

- Kinase inhibition : ATP-binding assays using recombinant kinases (e.g., EGFR, VEGFR) .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Receptor binding : Radioligand displacement assays for GPCRs (e.g., serotonin or dopamine receptors) .

Advanced: How can researchers identify the primary biological targets of this compound?

Answer:

Use integrated approaches:

- Molecular docking : Screen against protein databases (e.g., PDB) to predict binding to kinase ATP pockets or GPCRs .

- Thermal shift assays : Monitor protein thermal stability shifts upon compound binding .

- CRISPR/Cas9 knockout : Validate target relevance by knocking out suspected genes and assessing compound efficacy loss .

Advanced: What structure-activity relationship (SAR) insights guide optimization of this urea derivative?

Answer:

Key structural modifiers and their effects:

- Tert-butyl group : Enhances lipophilicity (logP ↑) and membrane permeability but may reduce solubility .

- Pyridine-piperidine moiety : Critical for hydrogen bonding with target proteins; substitution with thiophene (e.g., ) alters selectivity .

- Urea linker : Replacing with thiourea decreases metabolic stability but increases affinity for some targets .

Advanced: How can contradictory data in biological assays be resolved?

Answer:

Address discrepancies by:

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Solubility checks : Use DLS to confirm compound aggregation; adjust DMSO concentrations (<0.1% v/v) .

- Orthogonal assays : Validate kinase inhibition via Western blot (phospho-target analysis) alongside enzymatic assays .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .

- Waste disposal : Neutralize urea derivatives with aqueous acid/base before incineration .

Advanced: What strategies improve aqueous solubility for in vivo studies?

Answer:

- Prodrug design : Introduce phosphate esters at the pyridine nitrogen for pH-dependent release .

- Nanoparticle encapsulation : Use PEG-PLGA nanoparticles to enhance bioavailability .

- Co-solvent systems : 10% Cremophor EL in saline for intraperitoneal administration .

Advanced: How do stereochemical variations impact biological activity?

Answer:

- Chiral synthesis : Resolve enantiomers via chiral HPLC and test separately .

- Activity cliffs : (R)-enantiomers may show 10–100x higher kinase inhibition than (S)-counterparts due to steric hindrance in binding pockets .

Advanced: What pharmacokinetic (PK) and pharmacodynamic (PD) studies are critical for preclinical development?

Answer:

- PK profiling : LC-MS/MS to measure plasma half-life (t), C, and tissue distribution in rodent models .

- Metabolite ID : Liver microsome assays to detect oxidative metabolites (e.g., tert-butyl hydroxylation) .

- PD biomarkers : Correlate plasma concentrations with target engagement (e.g., phosphorylated ERK in tumor biopsies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.